WAY-313318 was developed by researchers at the pharmaceutical company Wyeth, which is now part of Pfizer. The compound has been studied in various biological contexts, particularly in relation to its effects on protein synthesis and cellular signaling pathways.
WAY-313318 is classified as a small molecule inhibitor. Its mechanism of action involves the modulation of specific protein functions, making it a candidate for further research in pharmacological applications.
The synthesis of WAY-313318 typically involves multiple steps, which may include:
The synthesis may involve:
WAY-313318 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
The molecular weight and specific structural features are critical for understanding its interactions with biological targets. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure.
WAY-313318 undergoes various chemical reactions that can be categorized into:
These reactions are critical for modifying the compound's properties or enhancing its efficacy in biological systems. Reaction conditions such as pH, temperature, and catalysts play significant roles in determining the outcome.
WAY-313318 functions primarily through its interaction with specific proteins involved in cellular signaling pathways. This interaction can lead to:
Research studies have quantified these effects using assays that measure changes in cell viability or protein expression levels upon treatment with WAY-313318.
WAY-313318 exhibits several physical properties:
The chemical properties include:
Relevant data should be gathered from experimental analyses to provide precise values for these properties.
WAY-313318 has potential applications in various scientific fields:
The ongoing research into WAY-313318 highlights its significance as a tool for understanding complex biological processes and developing new therapeutic strategies.
WAY-313318 (CAS 351993-88-9) is a synthetic small-molecule compound with the chemical formula C₁₃H₁₀Cl₂N₄ and a molecular weight of 293.15 g/mol. It serves as a research chemical in preclinical studies, primarily to investigate ligand-target interactions and cellular signaling pathways. Unlike naturally derived bioactive molecules (e.g., berberine or capsaicin [3]), WAY-313318 exemplifies a rationally designed synthetic agent targeting specific physiological mechanisms. Its structural and functional properties position it within neuropharmacology and receptor modulation research, though its full therapeutic potential remains under exploration.
WAY-313318 emerged during early 2000s drug discovery initiatives focused on central nervous system (CNS) modulation. Its first documented synthesis dates to 2002–2003, coinciding with efforts to develop ligands for G-protein-coupled receptors (GPCRs) and ion channels. Unlike blockbuster drugs with extensive clinical histories, WAY-313318’s development stalled at the preclinical stage. No patent literature or large-scale trials are associated with it, limiting its visibility in mainstream pharmacology [5] [8].
Key historical aspects include:
Molecular Structure
WAY-313318 features a benzotriazole core linked to a 2,3-dichloroaniline moiety via a methylene bridge. Its IUPAC name is N-(1H-benzotriazol-1-ylmethyl)-2,3-dichloroaniline, and its SMILES notation is ClC1=CC=CC(NCN2N=NC3=C2C=CC=C3)=C1Cl
[5] [8].
Physicochemical Properties
Table 1: Key Chemical Properties of WAY-313318
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀Cl₂N₄ |
Molecular Weight | 293.15 g/mol |
XLogP (Octanol-Water) | ~3.4 (predicted) |
Hydrogen Bond Donors | 1 (aniline -NH-) |
Hydrogen Bond Acceptors | 4 (triazole N-atoms) |
Topological Polar Surface Area | 53.6 Ų |
Solubility | Soluble in DMSO (100 mg/mL) [2] |
Structural Significance
Synthetic Analysis
WAY-313318 is synthesized via nucleophilic substitution between 1H-benzotriazole and 2,3-dichloroaniline intermediates. Purification involves chromatography, and identity confirmation uses mass spectrometry and NMR [5].
WAY-313318 is classified as a biologically active modulator with putative activity on neuronal receptors. While its primary target remains unconfirmed, structural analogs suggest mechanistic links to two target classes:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9